3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile
Description
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile (CAS: 100234-52-4) is a purine derivative characterized by a propanenitrile substituent at the 7-position of the purine core. Its molecular formula is C₈H₈N₆O, with a molecular weight of 204.18 g/mol. Key identifiers include its InChIKey: OQYRRCAUSYFSCL-UHFFFAOYSA-N and SMILES: NC1=NC2=C(N(CCC#N)C=N2)C(=O)N1 .
Structurally, the compound adopts a planar purine system with the nitrile group extending from the N7 position. This configuration influences its electronic properties, solubility, and binding affinity in biochemical contexts.
Properties
CAS No. |
93490-25-6 |
|---|---|
Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(6-oxo-1H-purin-7-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-3-13-5-12-7-6(13)8(14)11-4-10-7/h4-5H,1,3H2,(H,10,11,14) |
InChI Key |
YYBDGYYFPRCRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the purine derivative with a suitable nitrile reagent under basic conditions.
Propyl Chain Attachment: The propyl chain is attached through an alkylation reaction, where the purine derivative is treated with a propyl halide in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction can produce primary amines or other reduced derivatives.
Substitution: Substitution reactions can result in a variety of substituted purine derivatives.
Scientific Research Applications
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies involving purine metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine ring system allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Target Compound : 3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile
- Core : Purine with a 6-oxo group.
- Substituents : Propanenitrile at N5.
Compound A : 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile
- Core : Purine with 1,3-dimethyl and 2,6-dioxo modifications.
- Substituents : Propanenitrile at N6.
- Key Differences: Methyl groups at N1 and N3 increase steric bulk and lipophilicity (ClogP: ~0.8 vs. target’s ~-1.2).
Compound B : 3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile
- Core : Pyridine with thiophene substituents.
- Substituents : Oxopropanenitrile at C3.
- Key Differences : Aromatic thiophene rings enhance π-π stacking interactions. The ketone (C=O) adjacent to nitrile introduces conjugation, as evidenced by IR absorption at 1703 cm⁻¹ .
Physicochemical and Spectral Properties
*Predicted based on structural analogs.
Functional Group Reactivity
- Nitrile Group : All three compounds share a nitrile moiety, but its electronic environment varies. In Compound B, conjugation with a ketone (δ 1703 cm⁻¹ in IR) reduces nitrile reactivity compared to the target compound .
- Oxo Groups : The target’s 6-oxo group enhances hydrogen-bonding capacity, whereas Compound A’s 2,6-dioxo groups may stabilize tautomeric forms .
- Heterocyclic Core : The purine core (target and Compound A) offers multiple hydrogen-bonding sites for biomolecular interactions, unlike Compound B’s pyridine-thiophene system, which prioritizes hydrophobic interactions .
Biological Activity
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a purine base structure with a propanenitrile side chain. Its molecular formula is , and it exhibits properties typical of purine derivatives, which are known for their roles in various biological processes.
Antimicrobial Activity
Research indicates that 3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of nucleic acid synthesis, a common target for many antimicrobial agents.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Studies suggest that it may inhibit viral replication by interfering with viral RNA polymerase activity. This mechanism was particularly noted in studies involving RNA viruses.
Anticancer Properties
Emerging data suggest that 3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
The biological activity of 3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile can be attributed to its structural similarity to natural purines. This similarity allows it to interact with enzymes involved in nucleic acid metabolism and cellular signaling pathways.
- Inhibition of Nucleic Acid Synthesis : The compound mimics nucleobases, potentially incorporating into nucleic acids and disrupting their function.
- Apoptosis Induction : It activates pathways leading to programmed cell death in cancer cells, which is crucial for halting tumor progression.
- Antiviral Mechanisms : By targeting viral polymerases, it prevents the replication of viral genomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
